molecular formula C10H12N4O3 B1361672 4-[(3-Nitrophenyl)azo]-morpholine CAS No. 861095-37-6

4-[(3-Nitrophenyl)azo]-morpholine

Cat. No.: B1361672
CAS No.: 861095-37-6
M. Wt: 236.23 g/mol
InChI Key: RBHSPYCALQCWNC-UHFFFAOYSA-N
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Description

4-[(3-Nitrophenyl)azo]-morpholine is an aromatic azo compound characterized by the presence of a nitrophenyl group and a morpholine ring connected through an azo linkage (-N=N-). This compound is known for its vibrant color and is commonly used in dyeing applications. The presence of the nitro group enhances its reactivity, making it a valuable compound in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Nitrophenyl)azo]-morpholine typically involves the diazotization of 3-nitroaniline followed by coupling with morpholine. The process begins with the formation of a diazonium salt from 3-nitroaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. This diazonium salt is then reacted with morpholine under basic conditions to form the azo compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Nitrophenyl)azo]-morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3-Nitrophenyl)azo]-morpholine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-Nitrophenyl)azo]-morpholine involves its interaction with biological molecules through its azo and nitro groups. The azo linkage can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with cellular components. The nitro group can also participate in redox reactions, affecting cellular redox balance and potentially leading to antimicrobial effects .

Comparison with Similar Compounds

4-[(3-Nitrophenyl)azo]-morpholine can be compared with other azo compounds such as:

  • 4-[(2-Nitrophenyl)azo]-morpholine
  • 4-[(4-Nitrophenyl)azo]-morpholine
  • 4-[(3-Nitrophenyl)azo]-benzene

Uniqueness

The unique positioning of the nitro group in this compound influences its reactivity and stability compared to its isomers. This compound exhibits distinct chemical behavior and applications due to the specific electronic effects imparted by the nitro group at the meta position .

Properties

IUPAC Name

morpholin-4-yl-(3-nitrophenyl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c15-14(16)10-3-1-2-9(8-10)11-12-13-4-6-17-7-5-13/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHSPYCALQCWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N=NC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649841
Record name 4-[(E)-(3-Nitrophenyl)diazenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861095-37-6
Record name 4-[(E)-(3-Nitrophenyl)diazenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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